Herbacetin

Vue d'ensemble

Description

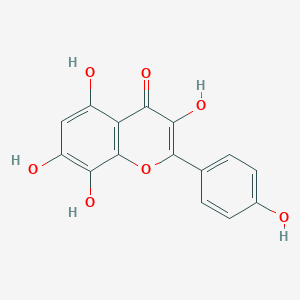

L’herbacétine est un flavonol naturel, un type de flavonoïde, connu pour ses diverses activités pharmacologiques. On le trouve dans diverses plantes, notamment les graines de lin et les espèces de Rhodiola . Le composé est caractérisé par sa structure chimique, qui comprend plusieurs groupes hydroxyle, contribuant à ses puissantes propriétés antioxydantes .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

L’herbacétine peut être synthétisée par plusieurs voies chimiques. Une méthode courante implique le couplage oxydatif de l’alcool coniférylique avec le groupement 7,8-dihydroxy de l’herbacétine . Cette réaction nécessite généralement des catalyseurs spécifiques et des conditions contrôlées pour garantir la bonne formation de la structure du flavonol.

Méthodes de production industrielle

Dans les milieux industriels, l’herbacétine est souvent extraite de sources naturelles telles que les enveloppes de graines de lin. Le processus d’extraction peut impliquer des techniques comme l’extraction assistée par micro-ondes, qui utilise l’énergie des micro-ondes pour isoler efficacement l’herbacétine diglucoside des gâteaux de graines de lin . Cette méthode optimise des paramètres tels que la puissance des micro-ondes, le temps d’extraction et la concentration du solvant pour maximiser le rendement.

Analyse Des Réactions Chimiques

Types de réactions

L’herbacétine subit diverses réactions chimiques, notamment :

Oxydation : L’herbacétine peut être oxydée pour former différents dérivés, qui peuvent présenter des activités biologiques distinctes.

Réduction : Les réactions de réduction peuvent modifier les groupes hydroxyle, modifiant les propriétés du composé.

Substitution : L’herbacétine peut participer à des réactions de substitution où les groupes hydroxyle sont remplacés par d’autres groupes fonctionnels.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d’hydrogène et des agents réducteurs comme le borohydrure de sodium. Les conditions de réaction impliquent souvent des températures spécifiques, des niveaux de pH et des solvants pour faciliter les transformations souhaitées.

Produits principaux

Les produits principaux formés à partir de ces réactions comprennent divers dérivés de l’herbacétine, chacun ayant des propriétés chimiques et biologiques uniques. Par exemple, le couplage oxydatif peut produire des flavonolignanes comme la rhodioline .

Applications De Recherche Scientifique

Neuroprotective Effects

Recent studies have highlighted the neuroprotective and cognitive-enhancing effects of herbacetin. In a study involving a thioacetamide-induced hepatic encephalopathy rat model, this compound administration resulted in significant improvements in cognitive deficits and locomotor function. The compound was shown to upregulate key signaling pathways, including AMP-activated protein kinase (AMPK) and Sirtuin 1 (SIRT1), which are crucial for cellular energy homeostasis and neuroprotection. Notably, this compound reduced levels of oxidative stress markers and inflammatory cytokines in the brain, indicating its potential as a therapeutic agent for cognitive impairments associated with liver dysfunction .

Anti-Inflammatory Properties

This compound has demonstrated significant anti-inflammatory effects in various models of inflammation. In a study focused on inflammatory bowel disease induced by 2,4,6-trinitrobenzene sulfonic acid (TNBS), this compound treatment resulted in reduced inflammation and improved survival rates in rats. The compound inhibited the NF-κB signaling pathway, leading to decreased levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). This suggests that this compound could be beneficial in managing conditions characterized by chronic inflammation .

Anticancer Activity

This compound exhibits promising anticancer properties across various cancer types. Research has shown that it acts as an allosteric inhibitor of ornithine decarboxylase (ODC), a key enzyme involved in polyamine synthesis and cell proliferation. In vitro studies demonstrated that this compound inhibits the growth of cutaneous squamous cell carcinoma and melanoma cells by targeting AKT signaling pathways. Additionally, it has shown efficacy against colon and breast cancer cell lines, suggesting a broad-spectrum anticancer potential .

Pharmacological Mechanisms

The pharmacological activities of this compound are attributed to its ability to modulate multiple molecular targets:

- Antioxidant Activity : this compound exhibits strong antioxidant properties, helping to mitigate oxidative stress in various cell types.

- Cell Signaling Modulation : It influences several signaling pathways, including AMPK and NF-κB, which are critical for regulating inflammation and cellular metabolism.

- Inhibition of Tumor Growth : By inhibiting key enzymes like ODC and AKT, this compound can effectively suppress tumor growth and induce apoptosis in cancer cells .

Summary of Key Findings

Mécanisme D'action

L’herbacétine exerce ses effets par l’intermédiaire de diverses cibles et voies moléculaires :

Activité antioxydante : Les multiples groupes hydroxyle dans la structure de l’herbacétine lui permettent de piéger les radicaux libres, réduisant le stress oxydatif.

Effets anti-inflammatoires : L’herbacétine inhibe la voie NF-κB, qui joue un rôle crucial dans l’inflammation.

Activité anticancéreuse : Elle agit comme un inhibiteur allostérique de la décarboxylase de l’ornithine, réduisant la biosynthèse des polyamines et la croissance tumorale.

Comparaison Avec Des Composés Similaires

L’herbacétine est structurellement similaire à d’autres flavonols tels que la quercétine et le kaempférol . elle est unique en raison de son groupe hydroxyle supplémentaire en position 8, qui améliore son activité biologique. Des composés similaires comprennent :

Quercétine : Connue pour ses propriétés antioxydantes et anti-inflammatoires.

Kaempférol : Présente des effets anticancéreux et cardioprotecteurs.

Isobavachalcone : Présente une activité antivirale contre plusieurs cibles.

La structure unique de l’herbacétine et ses puissantes activités biologiques en font un composé précieux pour la recherche scientifique et les applications thérapeutiques potentielles.

Activité Biologique

Herbacetin, a flavonoid derived from flaxseed and other plants, has garnered attention for its diverse biological activities. This article explores the pharmacological properties of this compound, including its anticancer, anti-inflammatory, antioxidant, and metabolic effects. The discussion is supported by case studies and research findings, providing a comprehensive overview of its potential therapeutic applications.

Chemical Structure and Sources

This compound is structurally similar to other flavonoids such as quercetin and kaempferol. It is found in various plants, including Ephedra sinica (Ma Huang) and Sedum roseum (Hong JingTian), which have been used in traditional medicine for centuries. The compound can be extracted from these plants or synthesized in laboratories.

1. Anticancer Activity

This compound exhibits significant anticancer effects, particularly against colon cancer. Research indicates that this compound acts as an allosteric inhibitor of ornithine decarboxylase (ODC), an enzyme involved in polyamine synthesis that is often upregulated in cancer cells.

- Case Study : In a study involving HCT116 colon cancer cell lines, this compound was shown to suppress tumor growth effectively. It significantly inhibited ODC activity and reduced the size and number of polyps in a mouse model of APC-driven colon cancer (ApcMin/+). Additionally, this compound was found to be more effective than the standard ODC inhibitor DFMO in cell-based assays .

2. Antioxidant Properties

This compound demonstrates strong antioxidant capabilities, which are crucial for combating oxidative stress-related diseases. It has been shown to scavenge free radicals effectively, with studies indicating superior radical scavenging activity compared to other flavonoids.

- Research Findings : this compound exhibited the highest DPPH and ABTS radical scavenging capacities among tested flavonoids, suggesting its potential as a natural antioxidant .

3. Anti-inflammatory Effects

This compound also possesses anti-inflammatory properties that may contribute to its therapeutic efficacy in various conditions.

- Mechanism of Action : The compound has been implicated in the inhibition of inflammatory pathways, including the suppression of pro-inflammatory cytokines. This action may benefit conditions characterized by chronic inflammation .

4. Metabolic Effects

Recent studies have highlighted this compound's role in metabolic regulation, particularly concerning obesity and insulin resistance.

- Case Study : A study on 57BL/6 J mice fed a high-fat diet demonstrated that this compound administration significantly reduced body weight, plasma glucose levels, and insulin resistance markers (HOMA-IR). Furthermore, it improved lipid profiles by decreasing total cholesterol and triglycerides while enhancing hepatic lipid metabolism .

Detailed Research Findings

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of ODC : By inhibiting ODC activity, this compound reduces polyamine synthesis critical for cancer cell proliferation.

- Radical Scavenging : Its ability to neutralize free radicals mitigates oxidative damage.

- Regulation of Lipid Metabolism : this compound influences key enzymes involved in lipid metabolism, contributing to its anti-obesity effects.

Propriétés

IUPAC Name |

3,5,7,8-tetrahydroxy-2-(4-hydroxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O7/c16-7-3-1-6(2-4-7)14-13(21)12(20)10-8(17)5-9(18)11(19)15(10)22-14/h1-5,16-19,21H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDOTZEDNGNPOEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C(=O)C3=C(O2)C(=C(C=C3O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70415061 | |

| Record name | Herbacetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70415061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

527-95-7 | |

| Record name | Herbacetin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=527-95-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Herbacetin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000527957 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Herbacetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70415061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 527-95-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HERBACETIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/736854V2KE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.